

Preparation of PF-06767832 for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: PF-06767832

Cat. No.: B610010

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Abstract

This document provides detailed application notes and protocols for the preparation of **PF-06767832** for in vivo research applications. **PF-06767832** is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.^{[1][2][3]} Proper preparation and administration of this compound are critical for obtaining reliable and reproducible experimental results. This guide covers the essential chemical and physical properties of **PF-06767832**, detailed protocols for formulation for intraperitoneal and oral administration, and guidance on dose selection for various preclinical models.

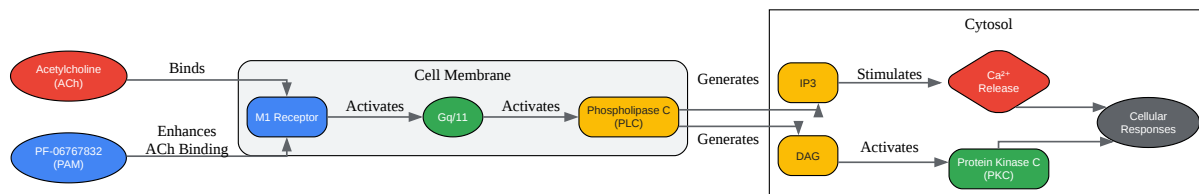
Chemical and Physical Properties of PF-06767832

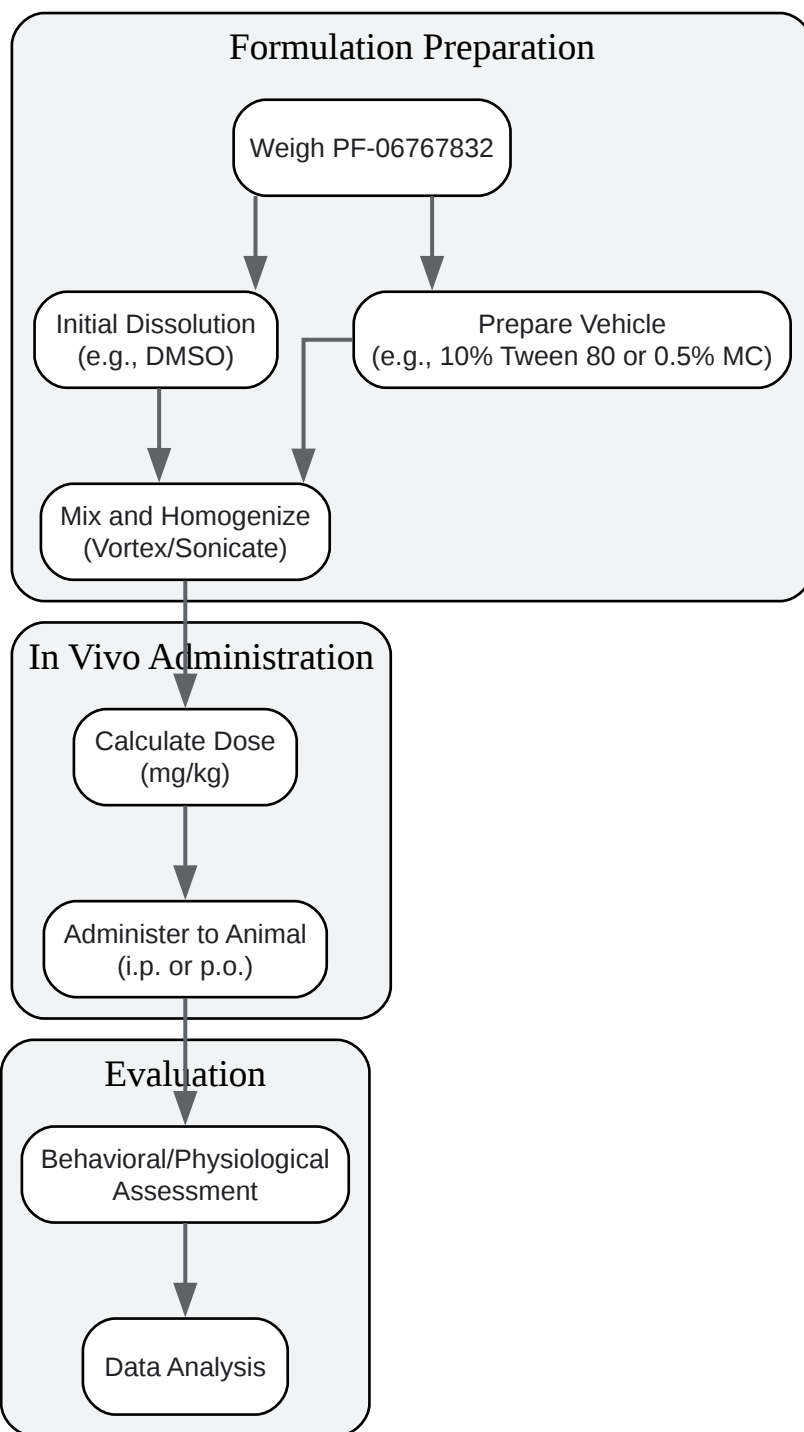
A thorough understanding of the physicochemical properties of **PF-06767832** is fundamental for its effective formulation.

Property	Value	Reference
IUPAC Name	N-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide	[1]
Molecular Formula	C ₂₂ H ₂₃ N ₃ O ₃ S	[4]
Molecular Weight	409.50 g/mol	[4]
Appearance	White to beige powder	[4]
Solubility	DMSO: ≥ 30 mg/mL	[4]
Storage	Room temperature	[4]

Mechanism of Action and Signaling Pathway

PF-06767832 acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[5] This means it binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to the endogenous ligand, acetylcholine. The M1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses involved in neuronal excitability and synaptic plasticity.





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